![molecular formula C17H15N3OS B5226267 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide, also known as PTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTAA is a thioacetamide derivative that has been synthesized and studied extensively for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis. In addition, this compound has been shown to inhibit the production of inflammatory cytokines. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide in lab experiments is its high purity and stability. This compound has been synthesized and purified to achieve high yields and purity. In addition, this compound is stable under various conditions, making it a reliable compound for lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water. This compound is soluble in organic solvents, but its limited solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide. One direction is the investigation of this compound's potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is the investigation of this compound's potential use as an anti-inflammatory agent. Further studies are needed to determine the effectiveness of this compound in reducing inflammation in various diseases. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and effective compounds.
Métodos De Síntesis
The synthesis of 2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide involves the reaction of 4-bromobiphenyl and 1H-pyrazole-3-thiol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.
Propiedades
IUPAC Name |
2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-17(21)11-22-15-6-4-12(5-7-15)13-2-1-3-14(10-13)16-8-9-19-20-16/h1-10H,11H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDRJXHANXVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC=C(C=C3)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)

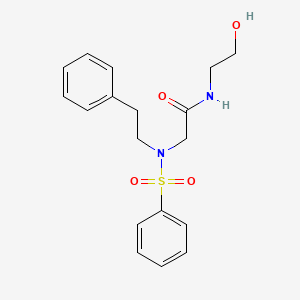
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)
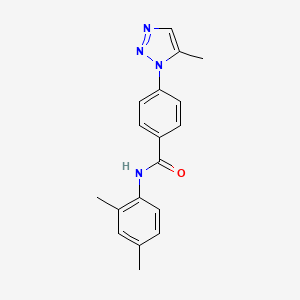
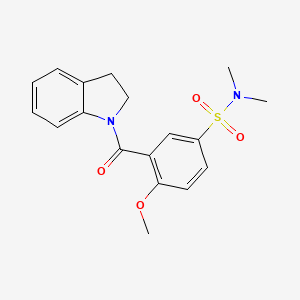
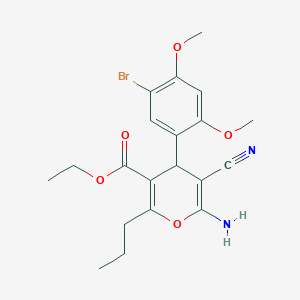

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)
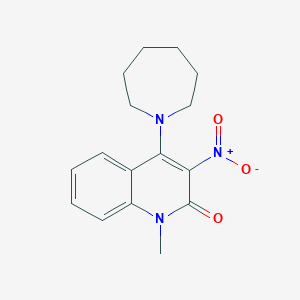
![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)
